N-methyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide
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Overview
Description
N-METHYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a hydrazinecarbonyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazinecarbonyl derivative, followed by the introduction of the sulfonamide group. The reaction conditions may include the use of solvents such as methanol or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-METHYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-METHYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and hydrazine derivatives, such as:
- N-METHYL-N-(4-{N’-[(E)-[4-(METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE
- N-METHYL-N-(4-{N’-[(E)-[4-(ETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE
Uniqueness
The uniqueness of N-METHYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25N3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H25N3O3S/c1-18(2)20-11-9-19(10-12-20)17-25-26-24(28)21-13-15-22(16-14-21)27(3)31(29,30)23-7-5-4-6-8-23/h4-18H,1-3H3,(H,26,28)/b25-17+ |
InChI Key |
WELXHRNTNCBPIF-KOEQRZSOSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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